molecular formula C3H8OS B1608290 2-Methoxyethanethiol CAS No. 10494-75-4

2-Methoxyethanethiol

Cat. No. B1608290
CAS RN: 10494-75-4
M. Wt: 92.16 g/mol
InChI Key: VHXDADVHQVXSKC-UHFFFAOYSA-N
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Description

2-Methoxyethanethiol is a chemical compound with the molecular formula C3H8OS . It is also known by other names such as 2-methoxyethyl hydrosulfide and Ethanethiol, 2-methoxy- .


Molecular Structure Analysis

The molecular structure of 2-Methoxyethanethiol consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 92.160 Da and the monoisotopic mass is 92.029587 Da .


Physical And Chemical Properties Analysis

2-Methoxyethanethiol is a colorless liquid with a mild, ether-like odor . It has a boiling point of 108-110°C at 760 mmHg . The specific gravity of 2-Methoxyethanethiol is 0.96 .

Scientific Research Applications

Biodevices at Small Scales

Field

Biotechnology and Material Science

Application

MPC polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

Method of Application

The MPC polymers are applied to various material surfaces to form cell-membrane-like structures . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .

Results or Outcomes

The application of MPC polymers has been successful in preventing nonspecific protein adsorption, which is useful in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .

Safety And Hazards

2-Methoxyethanethiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-methoxyethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-4-2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXDADVHQVXSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146843
Record name 2-Methoxyethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethanethiol

CAS RN

10494-75-4
Record name Ethanethiol, 2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10494-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYETHANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95GL0I9Q62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
DA Jones, RA Frederick - Journal of Energetic Materials, 2022 - Taylor & Francis
… 2-Methoxyethanethiol which is not present in either MP1 or MP2. The chemical structure of 2-Methoxyethanethiol … a large mole fraction of 2-Methoxyethanethiol. One could speculate …
Number of citations: 3 www.tandfonline.com
GE Lienhard, WP Jencks - Journal of the American Chemical …, 1966 - ACS Publications
… dehyde and 2-methoxyethanethiol, individual values of were calculated for each buffer concentration from the initial concentrations of acetaldehyde and thiol and the equilibrium value …
Number of citations: 232 pubs.acs.org
JK Kim, JK Pau, MC Caserio - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… The ion-molecule chemistry of 2-methoxyethanethiol reveals that the major product ion C 3 H 7 S + is formed by way of an intramolecular hydride transfer in a precursor ion. …
Number of citations: 2 pubs.rsc.org
JK Pau, JK Kim, MC Caserio - Journal of the American Chemical …, 1978 - ACS Publications
… surprised to find that the isomeric 2-methoxyethanethiol also reacted with CH3OCH2+ to … Thioacetal 1 was prepared in 60% yield from 2-methoxyethanethiol and paraformaldehyde in …
Number of citations: 30 pubs.acs.org
R Bone, R Wolfenden - Journal of the American Chemical Society, 1985 - ACS Publications
… 2.1616) and for 2-methoxyethanethiol (Kq/Kh = … Infrared spectra in carbontetrachloride of the adduct formed by reaction of acetaldehyde with 2-methoxyethanethiol exhibited a peak at …
Number of citations: 35 pubs.acs.org
JK Kim, JK Pau, MC Caserio - The Journal of Organic Chemistry, 1979 - ACS Publications
… The choice of the thioacetal 8 formed from formaldehyde and 2methoxyethanethiol was somewhat peripheral to the objectives of the present investigation but pertains to our work on the …
Number of citations: 43 pubs.acs.org
Y Yao, WE Buhro - Chemistry of Materials, 2019 - ACS Publications
… (11) Addition of 2-methoxyethanethiol resulted in its ligation without … However, addition of 2-methoxyethanethiol with … Deprotonation of 2-methoxyethanethiol was thus necessary …
Number of citations: 19 pubs.acs.org
GE Hartzell, JN Paige - Journal of the American Chemical Society, 1966 - ACS Publications
(7) The diketone (mp 213-214) previously assigned structure IXa (ref 1) must be regarded as a slightly impure sample of our diketone IXb (mp 224-225). The ultraviolet spectrum …
Number of citations: 115 pubs.acs.org
JS Owen, J Park, PE Trudeau… - Journal of the American …, 2008 - ACS Publications
… Addition of 2-methoxyethanethiol (9) or its long chain counterpart 2,5,8,11-tetraoxatridecane-13-thiol (10) to the CdSe nanocrystal sample resulted in minimal changes to the …
Number of citations: 444 pubs.acs.org
D Semenow-Garwood… - The Journal of Organic …, 1972 - ACS Publications
The rates of cleavage of the sulfur-sulfur bond of ethyl 2, 4-dinitrophenyl disulfide by a series of alkyl-substi-tuted benzenethiolate anions in 95% ethanol at 25 are reported. Nucleophilic …
Number of citations: 7 pubs.acs.org

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